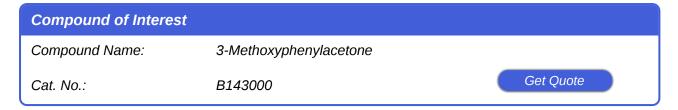


# An In-depth Technical Guide to 3-Methoxyphenylacetone: Physicochemical Properties and Synthetic Utility

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**3-Methoxyphenylacetone**, a substituted aromatic ketone, serves as a significant intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant molecules. This technical guide provides a comprehensive overview of the available physicochemical data for **3-Methoxyphenylacetone**. While a definitive crystal structure and detailed molecular geometry from X-ray crystallography are not publicly available, this document consolidates known physical and spectroscopic properties. Furthermore, it outlines the general experimental methodologies employed for the characterization of such compounds and illustrates its utility as a synthetic precursor.

# **Physicochemical Properties**

While a crystal structure for **3-Methoxyphenylacetone** has not been reported in publicly accessible databases, a summary of its known physicochemical properties is presented below. These parameters are crucial for its handling, characterization, and application in synthetic protocols.

# **General and Physical Properties**



The general and physical properties of **3-Methoxyphenylacetone** are summarized in Table 1. This data is essential for its identification and for designing experimental setups.

Property	Value	Reference
Molecular Formula	C10H12O2	[1]
Molecular Weight	164.20 g/mol	[1]
CAS Number	3027-13-2	[2]
Appearance	Liquid	
Boiling Point	258-260 °C (lit.)	
Density	1.911 g/mL at 25 °C (lit.)	
Refractive Index (n20/D)	1.5252 (lit.)	

### **Spectroscopic Data**

Spectroscopic data is fundamental for the structural elucidation and confirmation of **3-Methoxyphenylacetone**. While detailed bond lengths and angles from X-ray crystallography are unavailable, spectroscopic methods provide valuable insights into its molecular structure.

Spectroscopic Data	Identifiers
SMILES	COc1cccc(CC(C)=O)c1
InChI	1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12- 2/h3-5,7H,6H2,1-2H3
InChIKey	RMMRRRLPDBJBQL-UHFFFAOYSA-N

# **Molecular Geometry**

In the absence of crystallographic data, computational modeling methods, such as Density Functional Theory (DFT), could be employed to predict the molecular geometry of **3-Methoxyphenylacetone**, including bond lengths, bond angles, and dihedral angles. However, experimentally determined values are not currently available in the literature.



# **Experimental Protocols**

The characterization of **3-Methoxyphenylacetone** and compounds of its nature relies on a suite of standard analytical techniques.

### **Determination of Physical Properties**

- Boiling Point: The boiling point is typically determined by distillation. The sample is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded. For accuracy, this is often performed under reduced pressure.
- Density: The density of a liquid is commonly measured using a pycnometer or a digital
  density meter. These instruments allow for the precise measurement of the mass of a known
  volume of the substance at a specific temperature.
- Refractive Index: The refractive index is measured using a refractometer. This instrument
  measures the extent to which light is bent when it passes from air into the sample, which is a
  characteristic property of the substance.

### **Spectroscopic Analysis**

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A sample is exposed to infrared radiation, and the absorption of radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.
- Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the
  molecular weight and elemental composition of a compound. The molecule is ionized, and
  the resulting ions are separated based on their mass-to-charge ratio.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are indispensable tools for elucidating the detailed molecular structure of organic compounds. These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity of atoms in the molecule.

# **Synthetic Utility**



**3-Methoxyphenylacetone** is a valuable precursor in the synthesis of various chemical entities. Its primary documented use is in the synthesis of substituted amphetamines and other psychoactive substances.[3] This makes it a compound of interest in forensic chemistry and toxicology.

Below is a generalized workflow illustrating the role of **3-Methoxyphenylacetone** as a synthetic precursor.



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Synthetic utility of **3-Methoxyphenylacetone**.

#### Conclusion

**3-Methoxyphenylacetone** is a chemically significant molecule with well-defined physicochemical properties and established utility as a synthetic precursor. While its solid-state structure remains to be elucidated by X-ray crystallography, the existing data provides a solid foundation for its application in research and development. Future studies involving single-crystal X-ray diffraction would be invaluable in providing a definitive understanding of its three-dimensional molecular geometry and intermolecular interactions.

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